molecular formula C15H17ClN2O2 B2696979 6-Chloro-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one CAS No. 899388-35-3

6-Chloro-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one

Cat. No. B2696979
CAS RN: 899388-35-3
M. Wt: 292.76
InChI Key: VQWSTUVELSGOLC-UHFFFAOYSA-N
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Description

The compound “6-Chloro-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one” is a complex organic molecule that contains a chromen-2-one group, a chloro group, and a methylpiperazine group . Chromen-2-one is a heterocyclic compound that is a derivative of chromene with a ketone functional group on the 2 position . The presence of a chloro group indicates the compound may have been synthesized through a halogenation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a chromen-2-one ring, a chloro group at the 6 position of the ring, and a methylpiperazine group attached to the 4 position of the ring . The presence of these functional groups would likely confer specific physical and chemical properties to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The chromen-2-one group might undergo reactions typical of aromatic compounds and ketones . The chloro group could potentially be substituted in a nucleophilic substitution reaction . The methylpiperazine group might participate in reactions typical of amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present . For example, the presence of a chloro group might increase the compound’s density and boiling point compared to a similar compound without a chloro group .

Scientific Research Applications

Safety And Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation . Without specific safety data, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. This could include exploring its potential biological activity and investigating how changes to its molecular structure influence its properties .

properties

IUPAC Name

6-chloro-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2/c1-17-4-6-18(7-5-17)10-11-8-15(19)20-14-3-2-12(16)9-13(11)14/h2-3,8-9H,4-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWSTUVELSGOLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one

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